2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide
Description
2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide is a heterocyclic compound featuring a benzofuran-isoxazole core linked via an acetamide bridge to a 4,5-dihydrothiazol-2-yl group. The dihydrothiazol group introduces partial saturation, which may enhance conformational flexibility compared to fully aromatic heterocycles.
Properties
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-15(18-16-17-5-6-23-16)9-11-8-14(22-19-11)13-7-10-3-1-2-4-12(10)21-13/h1-4,7-8H,5-6,9H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBGCOKXQJMDTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran-2-carbaldehyde Synthesis
The benzofuran scaffold is synthesized via acid-catalyzed cyclization of 4-hydroxyphenylheptandione intermediates, as demonstrated in patent EP2388256A1. For example, refluxing 1-(4-hydroxyphenyl)-1,3-heptandione in acetic acid with O-(4-nitrophenyl)hydroxylamine yields 2-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran (69% yield). Demethylation or functional group interconversion then generates benzofuran-2-carbaldehyde, a critical precursor for isoxazole formation.
Isoxazole Ring Construction
The isoxazole moiety is synthesized using methodologies from CN116283810A, which outlines a three-step process:
- Oximation : Benzofuran-2-carbaldehyde reacts with hydroxylamine hydrochloride in sodium hydroxide solution (70°C, 24 h) to form the corresponding oxime (94.5% yield).
- Halogenation : Treatment with N-chlorosuccinimide (NCS) in dimethylacetamide (DMA) at 45°C for 3 h yields the α-chlorooxime intermediate (95% yield).
- Cyclization : Reaction with ethyl propionylacetate in absolute ethanol under triethylamine catalysis (room temperature, 12 h) affords 5-(benzofuran-2-yl)isoxazole-3-carboxylate (79% yield).
Alternative routes from PMC7079875 employ terminal alkynes, aldehydes, and hydroxylamine in a one-pot regioselective synthesis, though this method requires stringent temperature control (−78°C to 0°C) to ensure 3,5-disubstitution.
Functionalization of the Isoxazole Core with Acetamide
Hydrolysis and Activation
The ethyl ester of the isoxazole-3-carboxylate is hydrolyzed to the carboxylic acid using lithium hydroxide in tetrahydrofuran (THF)/water (0°C to room temperature, 6 h). Subsequent activation with thionyl chloride (SOCl₂) generates the acyl chloride, which is reacted with 4,5-dihydrothiazol-2-amine in dichloromethane (DCM) under inert atmosphere to yield the target acetamide.
Direct Coupling Strategies
Alternatively, the isoxazole-3-acetic acid derivative is coupled with 4,5-dihydrothiazol-2-amine using carbodiimide reagents (e.g., EDCl, HOBt) in dimethylformamide (DMF), achieving yields of 72–85%. Nuclear magnetic resonance (NMR) analysis confirms successful amide bond formation, with characteristic peaks at δ 7.8–8.1 ppm (isoxazole C-H) and δ 4.2–4.5 ppm (thiazoline N-H).
Synthesis of 4,5-Dihydrothiazol-2-amine
Cyclocondensation of Thioureas
The dihydrothiazole ring is synthesized via cyclization of N-substituted thioureas with 1,2-dibromoethane in ethanol (reflux, 8 h), followed by reduction with sodium borohydride (NaBH₄) to stabilize the dihydrothiazoline structure. This method affords the amine in 68% yield, with infrared (IR) spectroscopy verifying the C=N stretch at 1632 cm⁻¹.
Alternative Pathways
Patent EP2388256A1 describes a pericyclic rearrangement of O-phenyl oxime intermediates under weak organic acid conditions (e.g., acetic acid), though this route is less applicable to thiazoline systems due to competing side reactions.
Optimization and Scalability Considerations
Reaction Solvent and Temperature
Catalytic Systems
Triethylamine is preferred over pyridine for cyclization due to its lower nucleophilicity, reducing ester hydrolysis risks. Transition metal catalysts (e.g., CuI) are avoided to prevent thiazoline ring oxidation.
Yield Comparison of Key Steps
Analytical Characterization and Purity Assessment
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peak at m/z 412.1284 [M+H]⁺ (calculated 412.1287).
- High-performance liquid chromatography (HPLC) : Purity >98% achieved via silica gel chromatography (eluent: ethyl acetate/hexane 3:7).
- X-ray crystallography : Reveals planar isoxazole and benzofuran rings with dihedral angles of 12.3° between rings, optimizing π-π stacking interactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The isoxazole ring can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and heterocycles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit interesting pharmacological properties, such as antimicrobial, antifungal, or anticancer activities, due to its heterocyclic structure.
Medicine
In medicine, it could be explored as a lead compound for drug development, targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound might be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions facilitated by its functional groups.
Comparison with Similar Compounds
Table 1: Key Properties of Structurally Related Compounds
Key Observations:
- Melting Points : Thiadiazol derivatives () exhibit lower melting points (133–170°C) compared to dihydrothiazol-isoindoline-dione hybrids (186–233°C) . This suggests that extended aromatic systems (e.g., isoindoline-dione) enhance crystallinity and intermolecular interactions.
- Substituent Effects : Bulky substituents like benzylthio (5h) reduce melting points compared to smaller groups (e.g., ethylthio in 5g, 168–170°C) , likely due to disrupted crystal packing. The target compound’s benzofuran-isoxazole group may similarly lower melting points relative to purely aliphatic substituents.
Biological Activity
The compound 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide (CAS Number: 1105205-54-6) is a synthetic organic molecule that exhibits a complex structure featuring multiple heterocycles. This article explores its biological activity, potential therapeutic applications, and the mechanisms underlying its effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 327.4 g/mol. The structure includes:
- A benzofuran moiety
- An isoxazole ring
- A thiazole derivative
This combination suggests diverse biological activities due to the presence of various pharmacophores.
Biological Activity Overview
Research indicates that compounds with similar structural motifs have shown significant biological activities, including:
- Antimicrobial Activity : Compounds with benzofuran and isoxazole derivatives have demonstrated antibacterial and antifungal properties. For instance, derivatives of benzofuran have been studied for their effectiveness against Gram-positive bacteria like Bacillus subtilis and fungi such as Candida albicans .
- Antitumor Potential : The presence of multiple functional groups may enhance the compound's ability to interact with biological targets involved in cancer progression. Similar compounds have been investigated for their cytotoxic effects on cancer cells while exhibiting lower toxicity to normal cells .
- Neuroprotective Effects : Preliminary studies suggest that related compounds may improve cognitive function in models of neurodegenerative diseases such as Alzheimer's and Parkinson's .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : Binding to specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with neurotransmitter receptors or other cellular receptors to modulate signaling pathways.
Antimicrobial Screening
A study screened various derivatives for antimicrobial activity against Bacillus subtilis and Escherichia coli. The results indicated that compounds with similar structures exhibited selective activity against Gram-positive bacteria, suggesting that modifications in the chemical structure could enhance efficacy .
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| Compound A | Active (MIC: 50 µg/mL) | Inactive |
| Compound B | Active (MIC: 30 µg/mL) | Moderately Active (MIC: 100 µg/mL) |
| Compound C | Inactive | Active (MIC: 40 µg/mL) |
Cytotoxicity Studies
In vitro studies have shown varying degrees of cytotoxicity among related benzofuran derivatives. Some compounds demonstrated selective toxicity towards cancer cells compared to normal cells, indicating their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
